N-ethyl-8-methoxyquinoline-5-sulfonamide

Catalog No.
S5795309
CAS No.
129660-45-3
M.F
C12H14N2O3S
M. Wt
266.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-8-methoxyquinoline-5-sulfonamide

CAS Number

129660-45-3

Product Name

N-ethyl-8-methoxyquinoline-5-sulfonamide

IUPAC Name

N-ethyl-8-methoxyquinoline-5-sulfonamide

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

InChI

InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)11-7-6-10(17-2)12-9(11)5-4-8-13-12/h4-8,14H,3H2,1-2H3

InChI Key

KZTMBEQDOUSILV-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC

Canonical SMILES

CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC

The exact mass of the compound N-ethyl-8-methoxyquinoline-5-sulfonamide is 266.07251349 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-ethyl-8-methoxyquinoline-5-sulfonamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. This specific sulfonamide features an ethyl group at the nitrogen atom and a methoxy group at the 8-position of the quinoline ring, alongside a sulfonamide functional group at the 5-position. The presence of these substituents enhances its solubility and bioactivity, making it a compound of interest in pharmaceutical research.

The chemical reactivity of N-ethyl-8-methoxyquinoline-5-sulfonamide can be attributed to its functional groups. The sulfonamide moiety can undergo various reactions, including:

  • Nucleophilic substitutions: The sulfonamide nitrogen can participate in nucleophilic substitutions, allowing for the introduction of different substituents.
  • Acid-base reactions: The sulfonamide group can act as a weak acid, engaging in proton transfer reactions.
  • Formation of metal complexes: The quinoline nitrogen can coordinate with metal ions, enhancing its utility as a chelating agent.

These reactions are crucial for modifying the compound to enhance its pharmacological properties.

N-ethyl-8-methoxyquinoline-5-sulfonamide exhibits significant biological activities:

  • Antimicrobial Activity: Compounds derived from 8-hydroxyquinoline have shown potent antibacterial properties against various pathogens, including strains of bacteria resistant to conventional antibiotics .
  • Anticancer Properties: Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition: This compound has been studied for its potential to inhibit enzymes such as monoamine oxidases and cholinesterases, which are relevant in neurodegenerative diseases .

The synthesis of N-ethyl-8-methoxyquinoline-5-sulfonamide typically involves several steps:

  • Preparation of 8-Methoxyquinoline: This can be achieved through methylation of 8-hydroxyquinoline using methyl iodide or dimethyl sulfate.
  • Sulfonation: The introduction of the sulfonamide group is carried out by reacting the methoxyquinoline with sulfonyl chloride in the presence of a base such as triethylamine.
  • Alkylation: Finally, the nitrogen atom is alkylated with ethyl iodide or ethyl bromide to obtain N-ethyl-8-methoxyquinoline-5-sulfonamide.

These methods leverage established synthetic pathways for modifying quinoline derivatives .

N-ethyl-8-methoxyquinoline-5-sulfonamide has several applications:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development against infections and cancer.
  • Research Tool: Due to its ability to interact with metal ions, it is used in biochemical assays and studies involving metal ion homeostasis.
  • Agricultural Chemistry: Compounds like this are explored for their potential use as fungicides or herbicides due to their biological activity against plant pathogens.

Interaction studies have shown that N-ethyl-8-methoxyquinoline-5-sulfonamide interacts with various biological targets:

  • Metal Ions: It forms stable complexes with transition metals, which can enhance its biological activity and stability .
  • Enzymatic Targets: Kinetic studies reveal that this compound acts as a competitive inhibitor for certain enzymes, providing insights into its mechanism of action .

Molecular docking studies further elucidate the binding interactions at the active sites of these enzymes, highlighting critical hydrogen bonding and hydrophobic interactions.

Several compounds share structural similarities with N-ethyl-8-methoxyquinoline-5-sulfonamide. These include:

  • 8-Hydroxyquinoline: A parent compound known for its chelating properties and biological activity.
  • Quinoline Sulfonamides: Various derivatives designed for enhanced enzyme inhibition and therapeutic efficacy.
  • Chloroquinine: An antimalarial drug that also exhibits similar quinoline characteristics but differs in substituents affecting its pharmacological profile.

Comparison Table

Compound NameKey FeaturesBiological Activity
N-Ethyl-8-methoxyquinoline-5-sulfonamideEthyl and methoxy substituents enhance solubilityAntimicrobial, anticancer
8-HydroxyquinolineBasic structure for many derivativesAntimicrobial, chelating agent
Quinoline SulfonamidesSulfonamide group enhances enzyme inhibitionMulti-targeting neurotherapeutics
ChloroquinineAntimalarial propertiesAntimalarial

N-Ethyl-8-methoxyquinoline-5-sulfonamide stands out due to its unique combination of substituents that enhance both solubility and bioactivity compared to other similar compounds. Its potential applications in pharmaceuticals highlight its significance in ongoing research efforts aimed at developing new therapeutic agents.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.07251349 g/mol

Monoisotopic Mass

266.07251349 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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